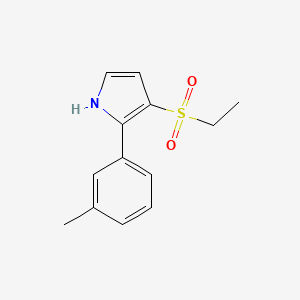
3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole is a synthetic organic compound characterized by the presence of an ethylsulfonyl group attached to a pyrrole ring, which is further substituted with a m-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole typically involves the reaction of a pyrrole derivative with an ethylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and a base like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler pyrrole derivative.
Substitution: The m-tolyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Simplified pyrrole derivatives.
Substitution: Various functionalized pyrrole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylsulfonyl)-2-(m-tolyl)-1H-pyrrole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(m-Tolyl)-1H-pyrrole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
3-(Ethylsulfonyl)-1H-pyrrole: Lacks the m-tolyl group, which may affect its biological activity and chemical reactivity.
Uniqueness
3-(Ethylsulfonyl)-2-(m-tolyl)-1H-pyrrole is unique due to the presence of both the ethylsulfonyl and m-tolyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15NO2S |
|---|---|
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
3-ethylsulfonyl-2-(3-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15NO2S/c1-3-17(15,16)12-7-8-14-13(12)11-6-4-5-10(2)9-11/h4-9,14H,3H2,1-2H3 |
Clave InChI |
LAFJPOGCMLQXQM-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate](/img/structure/B15054259.png)
![(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine](/img/structure/B15054272.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15054273.png)
![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15054295.png)
![Ethyl 7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B15054302.png)
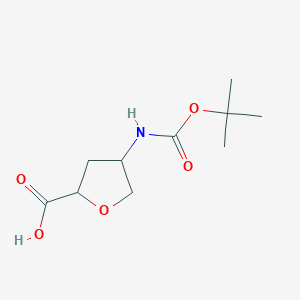
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide](/img/structure/B15054305.png)
![6-Chloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15054309.png)
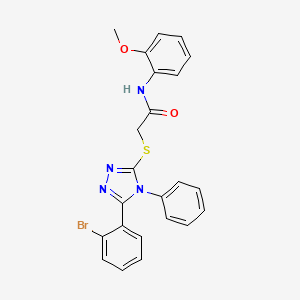
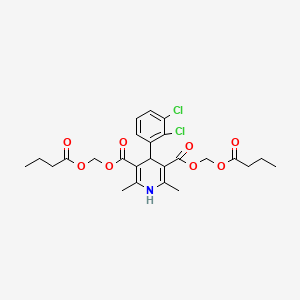

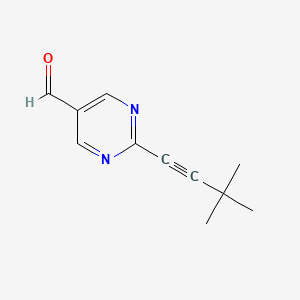
![2-Fluorobenzo[d]oxazole-4-carbonitrile](/img/structure/B15054334.png)
